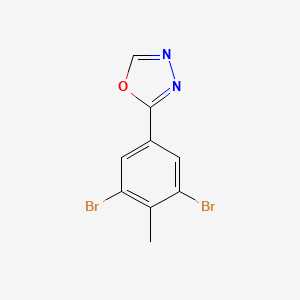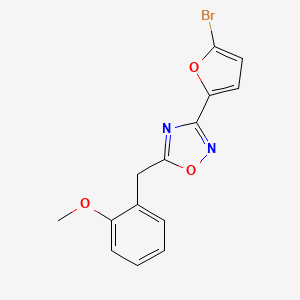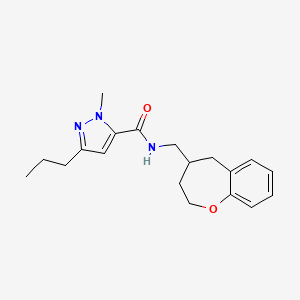![molecular formula C16H15ClFN5 B5544915 3-(2-chloro-6-fluorophenyl)-6-(1-piperidinyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B5544915.png)
3-(2-chloro-6-fluorophenyl)-6-(1-piperidinyl)[1,2,4]triazolo[4,3-b]pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of triazolo-pyridazine derivatives involves a two-step process, starting with the synthesis of 6-chloro-3-(m-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine via a one-pot method using pyridine, 3,6-dichloropyridazine, and 5-(3-methyl-phenyl)tetrazole in toluene. Subsequent conjugation with 2° amines affords the target triazolopyridazine-6-yl-substituted piperazines, including analogs closely related to the compound of interest (Bindu, Vijayalakshmi, & Manikandan, 2019).
Molecular Structure Analysis
The molecular structure and crystalline form of related triazolopyridazine derivatives have been elucidated using X-ray diffraction techniques, highlighting the importance of substituent effects on the overall molecular geometry and intermolecular interactions. Density functional theory (DFT) calculations complement these experimental findings by providing insights into the electronic structure and reactivity of these compounds (Sallam et al., 2021).
Chemical Reactions and Properties
Triazolopyridazine derivatives undergo various chemical reactions, including nucleophilic substitution and oxidative cyclization, to afford a wide range of functionalized compounds. These reactions are crucial for the diversification of triazolopyridazine-based pharmacophores and the exploration of their biological activities (Aggarwal et al., 2019).
Physical Properties Analysis
The physical properties of triazolopyridazine derivatives, including their crystalline structure, lipophilicity, and solubility, are influenced by the nature of the substituents on the triazolopyridazine core. These properties are critical for understanding the compound's pharmacokinetic profile and its potential as a drug candidate (Katrusiak & Katrusiak, 2010).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, of triazolopyridazine derivatives are determined by the electronic structure of the triazolopyridazine core and its substituents. Studies involving DFT calculations and experimental assays provide valuable information on the compound's potential interactions with biological targets (Sallam et al., 2021).
Aplicaciones Científicas De Investigación
Anti-Diabetic Drug Development
Research by Bindu et al. (2019) explored the use of triazolo-pyridazine-6-yl-substituted piperazines, a family closely related to 3-(2-chloro-6-fluorophenyl)-6-(1-piperidinyl)[1,2,4]triazolo[4,3-b]pyridazine, in developing anti-diabetic medications. These compounds were evaluated for their Dipeptidyl peptidase-4 (DPP-4) inhibition potentials, which is a key mechanism in anti-diabetic drug action. The study found that certain compounds exhibited excellent antioxidant and insulinotropic activities, marking their potential in diabetes treatment (Bindu, Vijayalakshmi, & Manikandan, 2019).
Antitumor Activity
Bhat et al. (2009) investigated a series of compounds including 3-(2,4-dichloro-5-fluorophenyl)-6-(substituted phenyl)-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazines, which are structurally similar to the compound . The study found that some of these compounds exhibited in vitro antitumor activity against various cancer cell lines, including leukemia, non-small cell lung cancer, melanoma, ovarian cancer, prostate, and breast cancer (Bhat, Poojary, Prasad, Naik, & Holla, 2009).
Antimicrobial Properties
Prakash et al. (2011) conducted a study on fused heterocyclic 1,2,4-triazoles, closely related to the target compound. This research explored the synthesis of new compounds and their antimicrobial activity. The study concluded that these compounds, synthesized via an iodine(III)-mediated oxidative approach, exhibited potent antibacterial and antifungal activities, making them promising antimicrobial agents (Prakash, Hussain, Aneja, Sharma, & Aneja, 2011).
Cardiovascular Agents
Sato et al. (1980) researched the cardiovascular effects of 1,2,4-triazolo[1,5-a]pyrimidines fused to various heterocyclic systems, including pyridazines, which are structurally similar to the compound . The study identified compounds with significant coronary vasodilating and antihypertensive activities, suggesting potential applications in cardiovascular therapies (Sato, Shimoji, Fujita, Nishino, Mizuno, Kobayashi, & Kumakura, 1980).
Neuroleptic Activity
Hino et al. (1988) synthesized and evaluated a series of 3-phenyl-2-piperazinyl-5H-1-benzazepines, which are related to the compound of interest, for potential neuroleptic activity. The compounds were found to possess neuroleptic-like activity, indicating their potential use in central nervous system therapies (Hino, Nagai, Uno, Masuda, Oka, & Karasawa, 1988).
Propiedades
IUPAC Name |
3-(2-chloro-6-fluorophenyl)-6-piperidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClFN5/c17-11-5-4-6-12(18)15(11)16-20-19-13-7-8-14(21-23(13)16)22-9-2-1-3-10-22/h4-8H,1-3,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQKHHLJVCJENSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NN3C(=NN=C3C4=C(C=CC=C4Cl)F)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClFN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chloro-6-fluorophenyl)-6-(piperidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-cyano-4-(2-furyl)-6-isobutyl-2-pyridinyl]acetamide](/img/structure/B5544840.png)
![4-methyl-4-[3-(tetrahydro-3-furanyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride](/img/structure/B5544841.png)
![N-[(3R*,4R*)-4-(1-pyrrolidinyl)tetrahydro-3-furanyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5544844.png)
![N,N-diethyl-2-[3-(2-furyl)-1-(2-methoxyphenyl)-5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl]acetamide](/img/structure/B5544848.png)
![3-amino-5-chloro-N-(4-fluorophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5544852.png)
![2-[3-(3-pyridinylamino)propyl]-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B5544869.png)
![3-({3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}carbonyl)pyrazolo[1,5-a]pyridine](/img/structure/B5544874.png)


![2-{[5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5544892.png)
![2-[4-(diethylamino)-2-quinazolinyl]phenol](/img/structure/B5544903.png)


![8-acetyl-4,9-dimethyl-2H-furo[2,3-h]chromen-2-one](/img/structure/B5544925.png)